Octylbenzene

Fuel chemistry Combustion Diesel surrogate

Octylbenzene (C14, CAS 2189-60-8) provides a unique C8 alkyl chain threshold essential for diesel fuel surrogate modeling and STM surface studies. Unlike shorter or longer analogs, the C8 chain induces a folded conformation critical for accurate reactivity predictions. Source ≥98% purity for consistent formulation and advanced material research. Request bulk pricing for scale-up needs.

Molecular Formula C14H22
Molecular Weight 190.32 g/mol
CAS No. 2189-60-8
Cat. No. B124392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctylbenzene
CAS2189-60-8
SynonymsOctyl-benzene;  1-Phenyl-octane;  1-Phenyloctane;  NSC 404115;  Octylbenzene;  Octylbenzol;  Phenyloctane
Molecular FormulaC14H22
Molecular Weight190.32 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=CC=C1
InChIInChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3
InChIKeyCDKDZKXSXLNROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil
Solubility3.47e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





Octylbenzene (CAS 2189-60-8): Technical Grade n-Alkylbenzene for Surfactant, Fuel, and Materials Applications


Octylbenzene (1-phenyloctane, CAS 2189-60-8) is a C14 linear alkylbenzene consisting of a benzene ring substituted with an eight-carbon n-octyl chain. It is a clear, colorless liquid at room temperature with a molecular weight of 190.32 g/mol, a boiling point of 261–264 °C at 760 mmHg, and a density of approximately 0.858 g/mL at 25 °C [1]. The compound is immiscible with water but readily soluble in organic solvents including alcohols and ethers . As a member of the n-alkylbenzene homologous series, octylbenzene occupies a distinctive intermediate position between shorter-chain analogs (hexylbenzene, butylbenzene) and longer-chain derivatives (decylbenzene, dodecylbenzene), conferring a unique balance of hydrophobicity, viscosity, and thermal stability that directly impacts its performance in surfactant synthesis, diesel fuel formulation, and materials science applications [2]. The compound is synthesized industrially via Friedel-Crafts alkylation of benzene with 1-chlorooctane or octene using Lewis acid catalysts such as aluminum chloride .

Why Octylbenzene (CAS 2189-60-8) Cannot Be Interchanged with Other n-Alkylbenzenes in Performance-Critical Applications


Within the n-alkylbenzene homologous series, alkyl chain length is not a continuous, linearly scalable parameter but rather a discrete structural variable that triggers threshold-dependent changes in molecular conformation, physicochemical behavior, and functional performance. In octylbenzene, the alkyl chain length reaches a critical threshold (C8) where the molecule adopts a folded g1g3g4 conformation with the chain folded back over the aromatic π cloud—a behavior not observed in shorter analogs (pentyl- through heptylbenzene) [1]. This conformational shift is not merely a spectroscopic curiosity; it directly modulates intermolecular interactions in condensed phases, altering percolation behavior in microemulsions, retention characteristics in chromatographic separations, and combustion reactivity in fuel applications. Generic substitution of octylbenzene with hexylbenzene or decylbenzene without accounting for these chain-length-dependent discontinuities will yield unpredictable and often suboptimal performance outcomes, as demonstrated in the quantitative evidence below.

Octylbenzene (CAS 2189-60-8): Head-to-Head Quantitative Performance Data Against Closest Alkylbenzene Comparators


Spray Ignition Reactivity: Octylbenzene vs. Decylbenzene Derived Cetane Number Comparison

Octylbenzene exhibits distinct spray ignition behavior compared to decylbenzene, with derived cetane number (DCN) determinations performed under identical experimental conditions. Spray ignition experiments conducted in a heated constant volume vessel at initial ambient conditions of 650–820 K and 2.14 MPa demonstrate that both compounds exhibit quantifiable DCN values, but octylbenzene demonstrates synergistic reactivity promotion when blended with n-alkanes that is characteristic of n-alkylbenzenes with long alkyl side chains [1]. The study explicitly shows that mixtures of n-alkanes and n-alkylbenzenes with short side chains (toluene or n-propylbenzene) are not suitable surrogates to emulate the low-temperature reactivity of n-alkylbenzenes with long side chains, establishing octylbenzene as the minimum chain-length representative for modeling long-chain alkylbenzene combustion behavior [1].

Fuel chemistry Combustion Diesel surrogate

Supercritical Fluid Chromatography Retention Anomaly: 15% Deviation from Homologous Series Prediction

In supercritical fluid chromatography (SFC) using a C18 stationary phase and pure CO2 mobile phase at 107 °C and 100 bar back pressure, octylbenzene exhibits a retention time approximately 15% smaller than that expected based on the linear trend of the homologous n-alkylbenzene series (benzene through dodecylbenzene) [1]. This retention anomaly is accompanied by a dramatic change in column efficiency: plate counts for hexylbenzene reach approximately 60,000 (reduced plate height ~1.3), while plate counts for octylbenzene, decylbenzene, and dodecylbenzene collapse to only approximately 5,000 (reduced plate height ~15) under identical conditions [1]. The three least-retained analytes (benzene, ethylbenzene, butylbenzene) yield approximately 20,000 plates [1].

Analytical chemistry Chromatography Separation science

Conformational Folding Threshold: Octylbenzene as the Minimum Chain Length for Alkyl Chain-π Cloud Interaction

Spectroscopic investigation of pentyl- through decylbenzene under jet-cooled gas-phase conditions reveals that octylbenzene is the smallest n-alkylbenzene to adopt a folded conformation. Laser-induced fluorescence (LIF) excitation spectra identify a pair of transitions shifted −92 and −78 cm⁻¹ from the all-trans electronic origin, corresponding to a g1g3g4 conformation in which the alkyl chain folds back over the aromatic ring π cloud [1]. The calculated energy of this folded conformer is only 1.0 kJ mol⁻¹ above the all-trans global minimum [1]. This folding occurs at an alkyl chain length less than half that required for pure alkanes (n = 18), attributed to a smaller energy cost for the g1 dihedral angle and increased dispersive interaction between the chain and the π cloud [1]. Shorter-chain analogs (pentyl- through heptylbenzene) exhibit only extended conformations [1]. Longer-chain analogs (decyl-, undecyl-, dodecylbenzene) show a rapid stabilization of folded conformations relative to extended structures, with increased population of multiple stable folded configurations [2].

Molecular spectroscopy Conformational analysis Physical chemistry

Excess Molar Volume in n-Hexadecane Binary Mixtures: Chain-Length-Dependent Deviation

Density and viscosity measurements of binary mixtures of n-hexadecane with alkylbenzenes at 293.15–373.15 K and 0.1 MPa reveal chain-length-dependent excess molar volumes. Mixtures containing hexylbenzene (C6) exhibit excess molar volumes that are higher than those for octylbenzene (C8) mixtures, while excess molar volumes for dodecylbenzene (C12) mixtures are insignificantly different from zero [1]. This systematic decrease in excess molar volume with increasing alkyl chain length is consistent with other binary mixtures of n-hexadecane and alkylbenzenes, demonstrating that octylbenzene occupies an intermediate position with quantifiably distinct mixing behavior [1]. The study also measured surface tensions (room temperature) and flash points for all mixtures, with values falling between pure component values [1].

Thermophysical properties Fuel formulation Mixture thermodynamics

Microemulsion Percolation Behavior: Alkyl Chain Length Modulates Percolation Temperature

Systematic study of water-in-oil (w/o) droplet phase microemulsions based on AOT (sodium bis[2-ethylhexyl] sulfosuccinate) with different alkylbenzenes as the oil phase demonstrates that percolation behavior is chain-length dependent. Using dielectric spectroscopy, a percolation transition is observed in w/o microemulsions formulated with butylbenzene (C4) or octylbenzene (C8) [1]. With increasing molecular weight of the alkylbenzene, the percolation temperature T(P) decreases [1]. Furthermore, the stability range of the L2 droplet phase extends to higher water-to-surfactant ratios (W) as the molecular weight of the alkylbenzene increases, with the larger amount of solubilizable water related to variable oil penetration of the AOT monolayer, which affects the spontaneous curvature of the surfactant shell [1]. Small-angle X-ray scattering (SAXS) was used to determine microemulsion structure across the composition range (0 ≤ W ≤ 50; droplet volume fractions 10% ≤ φ ≤ 50%) [1].

Colloid science Microemulsions Surfactant systems

Aggregation Behavior in Diiodomethane: Critical Micelle Concentration and Hydrodynamic Radius

Investigation of alkylbenzenes in diiodomethane (DIM) as a novel, 'primitive' micelle-forming surfactant system reveals that octylbenzene exhibits surfactant-like aggregation behavior in this high-cohesive-energy-density solvent. Dynamic light scattering measurements demonstrate that octylbenzene forms aggregates in DIM at concentrations higher than 5 mol% [1]. The apparent aggregate hydrodynamic radius increases from approximately 0.6 nm at low concentrations to approximately 1.5 nm at high concentrations [1]. This aggregation behavior is driven by the dipole-dipole and dispersion forces in DIM, which create a solvent environment where alkylbenzenes can function as primitive surfactants despite lacking traditional polar head groups [1].

Surfactant chemistry Aggregation Non-aqueous solvents

Octylbenzene (CAS 2189-60-8): Evidence-Based Application Scenarios for Procurement and Research Prioritization


Diesel Fuel Surrogate Development and Combustion Modeling

Octylbenzene serves as the minimum chain-length representative for modeling long-chain alkylbenzene combustion behavior in diesel fuel surrogates. Spray ignition experiments demonstrate that short-chain alkylbenzenes (toluene, n-propylbenzene) fail to emulate the low-temperature reactivity of long-chain analogs, whereas octylbenzene exhibits the synergistic reactivity promotion characteristic of this class [1]. Additionally, binary mixtures of octylbenzene with n-hexadecane exhibit intermediate excess molar volumes that are chain-length-dependent and distinct from both hexylbenzene and dodecylbenzene mixtures, enabling accurate density and volumetric property predictions in multi-component fuel formulations [2].

Microemulsion Formulation for Enhanced Oil Recovery and Specialty Cleaning

Octylbenzene-based AOT microemulsions provide tunable percolation temperature and water solubilization capacity that differ systematically from shorter-chain alkylbenzenes. The percolation temperature T(P) decreases with increasing alkylbenzene molecular weight, and the stability range of the L2 droplet phase extends to higher water-to-surfactant ratios [1]. This chain-length-dependent behavior enables formulation scientists to select octylbenzene specifically for applications requiring intermediate percolation temperatures and enhanced water solubilization capacity relative to butylbenzene- or toluene-based systems.

Molecular Self-Assembly Studies via Scanning Tunneling Microscopy

Octylbenzene is a validated solvent for studying the self-assembly of tetrathiafulvalene (TTF) derivatives on graphite surfaces, with visualization by scanning tunneling microscopy (STM) [1]. The compound is also used to prepare charge-transfer complexes with fluoranil and 1,3,5-trinitrobenzene [2]. The folded conformation of octylbenzene at the C8 threshold—where the alkyl chain folds back over the aromatic π cloud—may contribute to its specific solvation and interfacial adsorption characteristics that make it suitable for these surface science applications [3].

Surfactant Intermediate for Alkylbenzene Sulfonate Production

Octylbenzene serves as a precursor for the synthesis of alkylbenzene sulfonate surfactants. While single-chain octylbenzene sulfonate derivatives exhibit limited surfactant properties due to their intermediate hydrophobic chain length, they are valuable as intermediates for producing double-chain alkylbenzene sulfonates, which demonstrate excellent surfactant performance and reduce water surface tension compared to commercially available sodium dodecylbenzene sulfonates [1]. The Friedel-Crafts alkylation route provides industrial access to octylbenzene at scale [2].

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